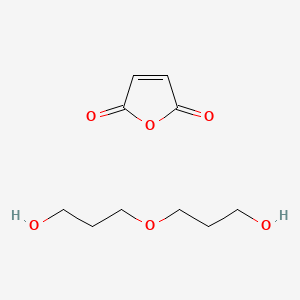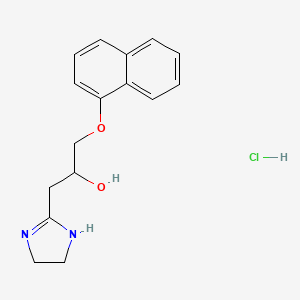![molecular formula C17H20N2O2S B14667507 10-[3-(Dimethylamino)propyl]-10H-phenothiazine-2,3-diol CAS No. 40845-29-2](/img/structure/B14667507.png)
10-[3-(Dimethylamino)propyl]-10H-phenothiazine-2,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-[3-(Dimethylamino)propyl]-10H-phenothiazine-2,3-diol: is a complex organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antiemetic agents. This compound is characterized by the presence of a dimethylamino group attached to a propyl chain, which is further connected to a phenothiazine core with two hydroxyl groups at positions 2 and 3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10-[3-(Dimethylamino)propyl]-10H-phenothiazine-2,3-diol typically involves multiple steps. One common method includes the reaction of phenothiazine with 3-(dimethylamino)propyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting intermediate is then subjected to hydroxylation using hydrogen peroxide or a similar oxidizing agent to introduce the hydroxyl groups at positions 2 and 3.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can enhance the efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction of the phenothiazine core can yield dihydrophenothiazines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Quinones.
Reduction: Dihydrophenothiazines.
Substitution: Various substituted phenothiazines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 10-[3-(Dimethylamino)propyl]-10H-phenothiazine-2,3-diol is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. Its ability to interact with biological membranes and proteins makes it a subject of interest in biochemical research.
Medicine: In medicine, derivatives of phenothiazines, including this compound, are explored for their antipsychotic and antiemetic properties. They act on various neurotransmitter receptors, providing therapeutic effects in conditions such as schizophrenia and nausea.
Industry: In the industrial sector, this compound can be used in the development of dyes and pigments due to its chromophoric properties. It is also investigated for its potential use in electronic materials and sensors.
Mecanismo De Acción
The mechanism of action of 10-[3-(Dimethylamino)propyl]-10H-phenothiazine-2,3-diol involves its interaction with various molecular targets. It primarily acts as an antagonist on dopaminergic receptors (D1, D2, D3, and D4), serotonergic receptors (5-HT1 and 5-HT2), and histaminergic receptors (H1). By blocking these receptors, the compound can modulate neurotransmitter activity, leading to its therapeutic effects .
Comparación Con Compuestos Similares
Acepromazine: Another phenothiazine derivative used as a sedative and antiemetic.
Promazine: Used to manage schizophrenia and other psychotic disorders.
Chlorpromazine: A widely used antipsychotic medication.
Uniqueness: 10-[3-(Dimethylamino)propyl]-10H-phenothiazine-2,3-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dimethylamino and hydroxyl groups allows for versatile chemical reactions and potential therapeutic applications.
Propiedades
Número CAS |
40845-29-2 |
|---|---|
Fórmula molecular |
C17H20N2O2S |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
10-[3-(dimethylamino)propyl]phenothiazine-2,3-diol |
InChI |
InChI=1S/C17H20N2O2S/c1-18(2)8-5-9-19-12-6-3-4-7-16(12)22-17-11-15(21)14(20)10-13(17)19/h3-4,6-7,10-11,20-21H,5,8-9H2,1-2H3 |
Clave InChI |
DLOBIROKJHLTEE-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCN1C2=CC=CC=C2SC3=CC(=C(C=C31)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


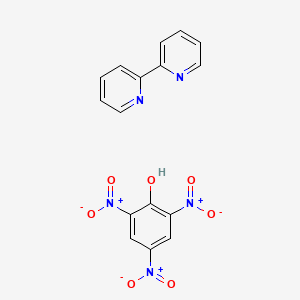
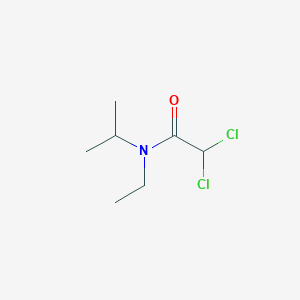

![Benzenemethanol, 4-chloro-2-[(ethylamino)phenylmethyl]-](/img/structure/B14667450.png)
![Butyltris[(propan-2-yl)oxy]stannane](/img/structure/B14667458.png)
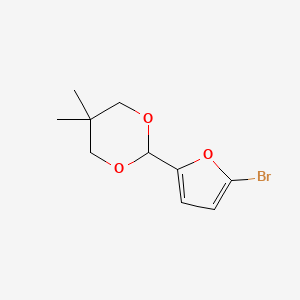
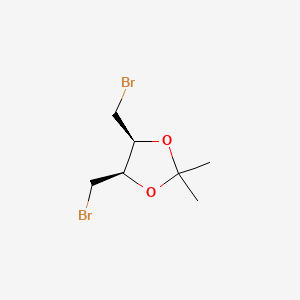
![2-Benzoyl-8,8-dichloro-1,2-diazabicyclo[5.2.0]nona-3,5-dien-9-one](/img/structure/B14667481.png)
![diethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane;3-[(2S)-piperidin-2-yl]pyridine;sulfuric acid](/img/structure/B14667489.png)

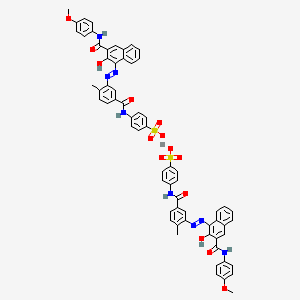
![Hexahydropyrido[2,1-c][1,4]oxazin-4(3H)-one](/img/structure/B14667496.png)
